

Vergleichsanleitung zur Überprüfung der Stöchiometrie eines Metall-CDTA-Komplexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanediaminetetraacetic acid

d

Cat. No.: B12839464

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich verschiedener experimenteller Methoden zur Bestimmung der Stöchiometrie von Metall-CDTA-Komplexen (Cyclohexandiamintetraessigsäure). Detaillierte Protokolle und unterstützende Daten sollen Forschern helfen, die am besten geeignete Methode für ihre spezifischen Anforderungen auszuwählen.

Zusammenfassung der Methoden

Die genaue Bestimmung des Molverhältnisses, in dem ein Metallion an CDTA bindet, ist für das Verständnis der Komplexbildung, der Stabilität und für Anwendungen in Bereichen wie der pharmazeutischen Entwicklung und der analytischen Chemie von entscheidender Bedeutung. Verschiedene Techniken, die von spektrophotometrischen bis zu kalorimetrischen Ansätzen reichen, können zur Aufklärung dieser stöchiometrischen Verhältnisse eingesetzt werden. Jede Methode hat ihre eigenen Stärken und Anwendungsbereiche.

Vergleich der quantitativen Methoden

Die Auswahl einer geeigneten Methode hängt von der Art des Metallions, den verfügbaren Instrumenten und der erforderlichen Genauigkeit ab. Die folgende Tabelle fasst die wichtigsten quantitativen Methoden zur Bestimmung der Stöchiometrie von Metall-Liganden-Komplexen zusammen.

Methode	Prinzip	Typische Stöchiometrie (Metall:CDTA)	Vorteile	Nachteile
Photometrische Titration (Job- Methode)	Kontinuierliche Variation des Molenbruchs von Metall und Ligand bei konstanter Gesamtkonzentr ation. Die Stöchiometrie wird durch die maximale Absorption bestimmt.	1:1	Einfach, kostengünstig, weit verbreitete Instrumentierung (UV/Vis- Spektrometer).	Weniger genau bei sehr schwachen oder sehr starken Komplexen. Stöchiometrien ungleich 1:1 können schwer zu interpretieren sein.
Molverhältnis- Methode	Die Konzentration eines Reaktanten (z. B. Metall) wird konstant gehalten, während die des anderen (CDTA) variiert wird. Der Äquivalenzpunkt im Absorptions- Plot zeigt die Stöchiometrie.	1:1	Einfache Durchführung und Interpretation für stabile Komplexe.	Kann bei schrittweiser Komplexbildung oder schwachen Komplexen zu unklaren Endpunkten führen.
Isotherme Titrationskalorim etrie (ITC)	Direkte Messung der Wärme, die bei der Bindung des Liganden an das Metallion	1:1	Liefert ein vollständiges thermodynamisc hes Profil (Stöchiometrie, Bindungsaffinität,	Erfordert spezielle und teure Ausrüstung. Höherer

	freigesetzt oder absorbiert wird.		Enthalpie, Entropie) in einem einzigen Experiment. Hohe Genauigkeit.	Probenverbrauch .
Potentiometrische Titration	Messung der Potentialänderung einer ionenselektiven Elektrode während der Titration des Metallions mit CDTA.	1:1	Sehr genau zur Bestimmung von Stabilitätskonstanten und Stöchiometrie.	Erfordert eine geeignete ionenselektive Elektrode. pH-Abhängigkeit muss oft kontrolliert werden.

Experimentelle Protokolle

Hier werden detaillierte Protokolle für zwei gängige Methoden zur Bestimmung der Stöchiometrie von Metall-CDTA-Komplexen vorgestellt.

Methode 1: Job-Methode (Methode der kontinuierlichen Variation)

Diese Methode eignet sich hervorragend zur visuellen Bestimmung der Stöchiometrie eines farbigen Metall-CDTA-Komplexes.

Materialien:

- UV/Vis-Spektrophotometer
- Stammlösungen gleicher Konzentration (z. B. 0,01 M) des Metallsalzes (z. B. CuSO_4) und der CDTA (als Dinatriumsalz) in einem geeigneten Puffer.
- Volumetrische Kolben (z. B. 10 ml)
- Pipetten

Protokoll:

- Bereiten Sie eine Reihe von Lösungen vor, indem Sie die Metall- und CDTA-Stammlösungen in unterschiedlichen Verhältnissen mischen. Die Summe der Volumina der beiden Lösungen sollte konstant gehalten werden (z. B. 10 ml).
- Die Molenbrüche des Liganden (X_{Ligand}) variieren dabei von 0 bis 1. Zum Beispiel:
 - Lösung 1: 10 ml Metalllösung, 0 ml CDTA-Lösung ($X_{\text{Ligand}} = 0$)
 - Lösung 2: 9 ml Metalllösung, 1 ml CDTA-Lösung ($X_{\text{Ligand}} = 0,1$)
 - ...
 - Lösung 11: 0 ml Metalllösung, 10 ml CDTA-Lösung ($X_{\text{Ligand}} = 1$)
- Lassen Sie die Lösungen für eine ausreichende Zeit inkubieren, um die Komplexbildung zu gewährleisten.
- Messen Sie die Absorbanz jeder Lösung bei der Wellenlänge der maximalen Absorption (λ_{max}) des Metall-CDTA-Komplexes.
- Tragen Sie die gemessene Absorbanz gegen den Molenbruch des Liganden (X_{Ligand}) auf.
- Die Stöchiometrie des Komplexes entspricht dem Molenbruch, bei dem die maximale Absorbanz beobachtet wird. Für einen 1:1-Komplex liegt das Maximum bei $X_{\text{Ligand}} = 0,5$.

Methode 2: Isotherme Titrationskalorimetrie (ITC)

ITC ist die Methode der Wahl für eine umfassende thermodynamische Charakterisierung der Bindung, einschließlich der Stöchiometrie.

Materialien:

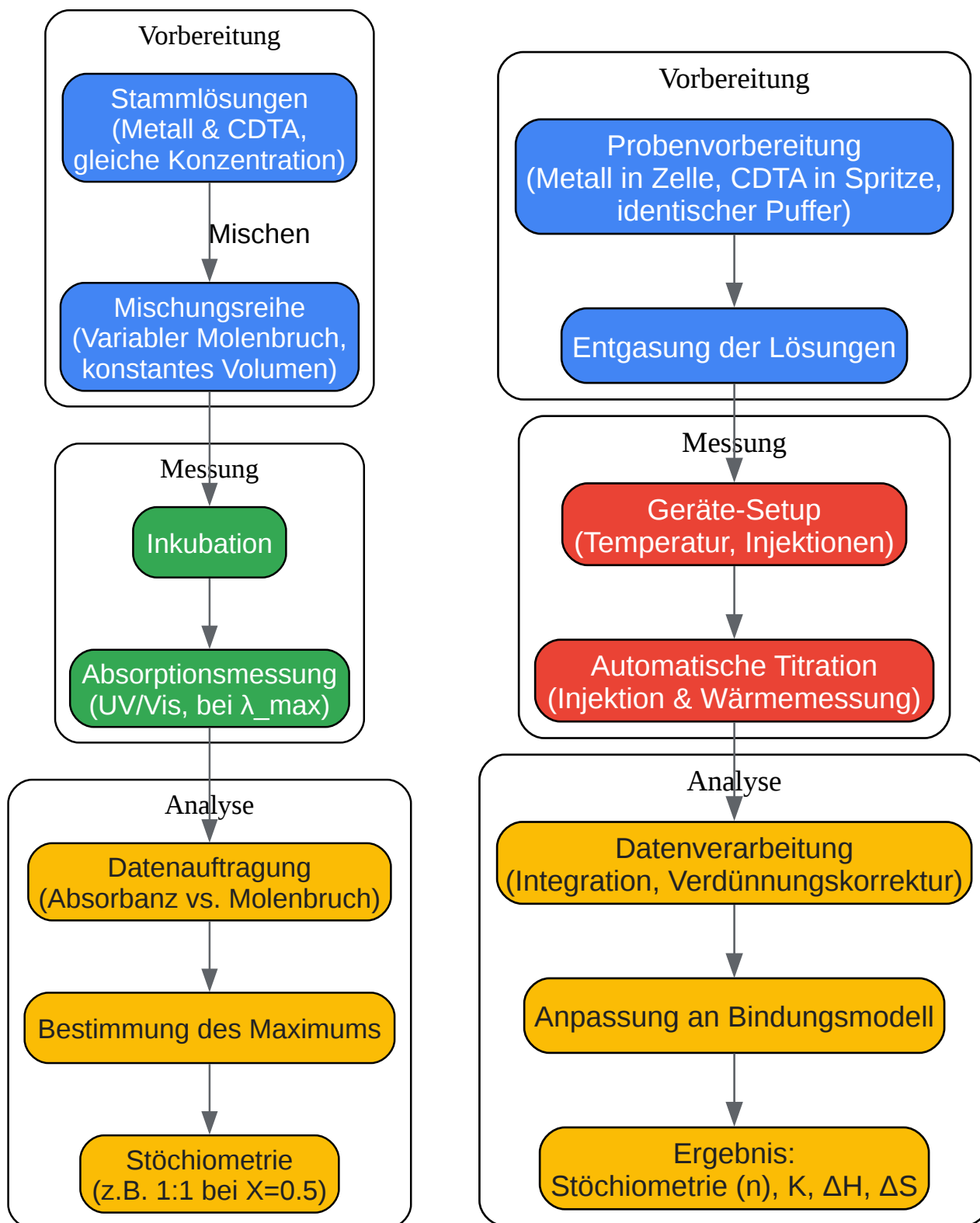
- Isothermer Titrationskalorimeter
- Metallsalzlösung (z. B. 1 mM) in Puffer, entgast.
- CDTA-Lösung (z. B. 10 mM) im exakt gleichen Puffer, entgast.

Protokoll:

- Befüllen Sie die Probenzelle des Kalorimeters mit der Metallsalzlösung.
- Befüllen Sie die Titrationsspritze mit der CDTA-Lösung.
- Stellen Sie die Versuchsparameter ein (Temperatur, Rührgeschwindigkeit, Injektionsvolumen und -anzahl). Eine typische Einstellung wäre 20 Injektionen von je 2 µl alle 180 Sekunden bei 25 °C.
- Führen Sie eine erste kleine Injektion durch, die in der Analyse oft verworfen wird.
- Starten Sie die Titration. Die CDTA-Lösung wird schrittweise in die Metallsalzlösung injiziert, und die dabei entstehende oder verbrauchte Wärme wird gemessen.
- Führen Sie ein Kontrollexperiment durch, bei dem der Ligand in reinen Puffer titriert wird, um die Verdünnungswärme zu bestimmen.
- Subtrahieren Sie die Verdünnungswärme von den Rohdaten.
- Analysieren Sie die resultierende Bindungsisotherme mit einer geeigneten Software. Das Anpassungsmodell (z. B. "One Set of Sites") liefert direkt die Stöchiometrie (n), die Bindungskonstante (K) und die Enthalpieänderung (ΔH). Für die meisten Metall-CDTA-Komplexe wird ein Wert von $n \approx 1$ erwartet.

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme veranschaulichen die logischen Abläufe der beschriebenen experimentellen Methoden.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Vergleichsanleitung zur Überprüfung der Stöchiometrie eines Metall-CDTA-Komplexes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12839464#verifying-the-stoichiometry-of-a-metal-cdta-complex\]](https://www.benchchem.com/product/b12839464#verifying-the-stoichiometry-of-a-metal-cdta-complex)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com